2-Hexadecyl-3-nitrooxirane
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Overview
Description
2-Hexadecyl-3-nitrooxirane is an organic compound belonging to the class of nitrooxiranes It is characterized by the presence of a nitro group (-NO2) and an oxirane ring (a three-membered cyclic ether) attached to a long hexadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecyl-3-nitrooxirane typically involves the reaction of a hexadecyl halide with a nitroalkane under basic conditions to form the nitroalkyl intermediate. This intermediate is then treated with a strong base to induce cyclization, forming the oxirane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Hexadecyl-3-nitrooxirane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-Hexadecyl-3-nitrooxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hexadecyl-3-nitrooxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitro group can also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Nitrooxirane: A simpler analog with a shorter carbon chain.
Hexadecyloxirane: Lacks the nitro group, making it less reactive in certain contexts
Uniqueness: 2-Hexadecyl-3-nitrooxirane is unique due to the combination of a long alkyl chain, a reactive oxirane ring, and a nitro group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
54002-43-6 |
---|---|
Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-hexadecyl-3-nitrooxirane |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22-17)19(20)21/h17-18H,2-16H2,1H3 |
InChI Key |
DDRIHIVIFGFCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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